

X-ray crystal structure of Trioxo(triphenylsilyloxy)rhenium(VII)

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Compound of Interest

Compound Name: *Trioxo(triphenylsilyloxy)rhenium(VI
I)*

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In-depth Technical Guide: Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **trioxo(triphenylsilyloxy)rhenium(VII)**, a significant organometallic compound with applications in catalysis. While this document delves into its synthesis, molecular geometry, and catalytic activity, it is important to note that a detailed, publicly available X-ray crystal structure with comprehensive crystallographic data such as unit cell parameters, bond lengths, and angles could not be located in prominent databases (including the Cambridge Crystallographic Data Centre) or the cited primary literature during the extensive search conducted for this guide. The seminal work detailing its synthesis is attributed to Wilkinson and coworkers, but the full crystallographic analysis was not found. This guide, therefore, focuses on the established knowledge of the compound, providing researchers with a solid foundation for its synthesis and application.

Molecular Structure and Properties

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula $\text{ReO}_3(\text{OSiPh}_3)$, is a rhenium(VII) complex characterized by a central rhenium atom bonded to three terminal oxo ligands and a triphenylsilyloxy group. Spectroscopic data and theoretical considerations strongly suggest a distorted trigonal bipyramidal geometry around the rhenium center. This geometry arises from the steric bulk of the triphenylsilyloxy ligand influencing the arrangement of the oxo ligands.

While precise, experimentally determined quantitative data from X-ray crystallography is not available in the accessed literature, the following table summarizes the known qualitative and general physical properties of the compound.

| Property | Description |
|-----------------------|---|
| Molecular Formula | $\text{C}_{18}\text{H}_{15}\text{O}_4\text{ReSi}$ |
| Molecular Weight | 509.60 g/mol |
| General Appearance | Pale yellow crystalline solid |
| Coordination Geometry | Distorted Trigonal Bipyramidal |
| Oxidation State of Re | +7 |

Experimental Protocols

The synthesis of **trioxo(triphenylsilyloxy)rhenium(VII)** involves the reaction of a suitable rhenium(VII) precursor with triphenylsilanol. The following is a generalized experimental protocol based on the synthesis of analogous trioxo(alkoxy)rhenium(VII) complexes.

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

Materials:

- Dirhenium heptoxide (Re_2O_7) or a related reactive rhenium(VII) oxide species.
- Triphenylsilanol (Ph_3SiOH)
- Anhydrous, inert solvent (e.g., dichloromethane, toluene)

- Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylsilanol in the anhydrous solvent.
- Addition of Rhenium Precursor: To the stirred solution of triphenylsilanol, add a stoichiometric amount of the rhenium(VII) precursor at room temperature. The reaction is often exothermic and may require cooling in an ice bath to control the reaction rate.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the dissolution of the starting materials.
- Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **trioxo(triphenylsilyloxy)rhenium(VII)** can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the product as a crystalline solid.

Spectroscopic Characterization

While a full crystallographic analysis is not publicly available, spectroscopic methods are crucial for the characterization of **trioxo(triphenylsilyloxy)rhenium(VII)**.

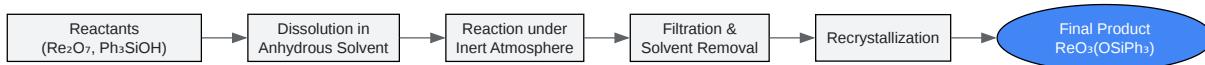
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands in the region of $900\text{-}1000\text{ cm}^{-1}$, which are characteristic of the $\text{Re}=\text{O}$ stretching vibrations of the trioxo core. The presence of the triphenylsilyloxy ligand will be indicated by bands corresponding to Si-O and phenyl group vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy will show characteristic signals for the phenyl protons and carbons of the triphenylsilyl group. ^{17}O NMR could potentially provide information about the different oxygen environments (Re=O vs. Re-O-Si), though this technique is less common.

- Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Mandatory Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **trioxo(triphenylsilyloxy)rhenium(VII)**.

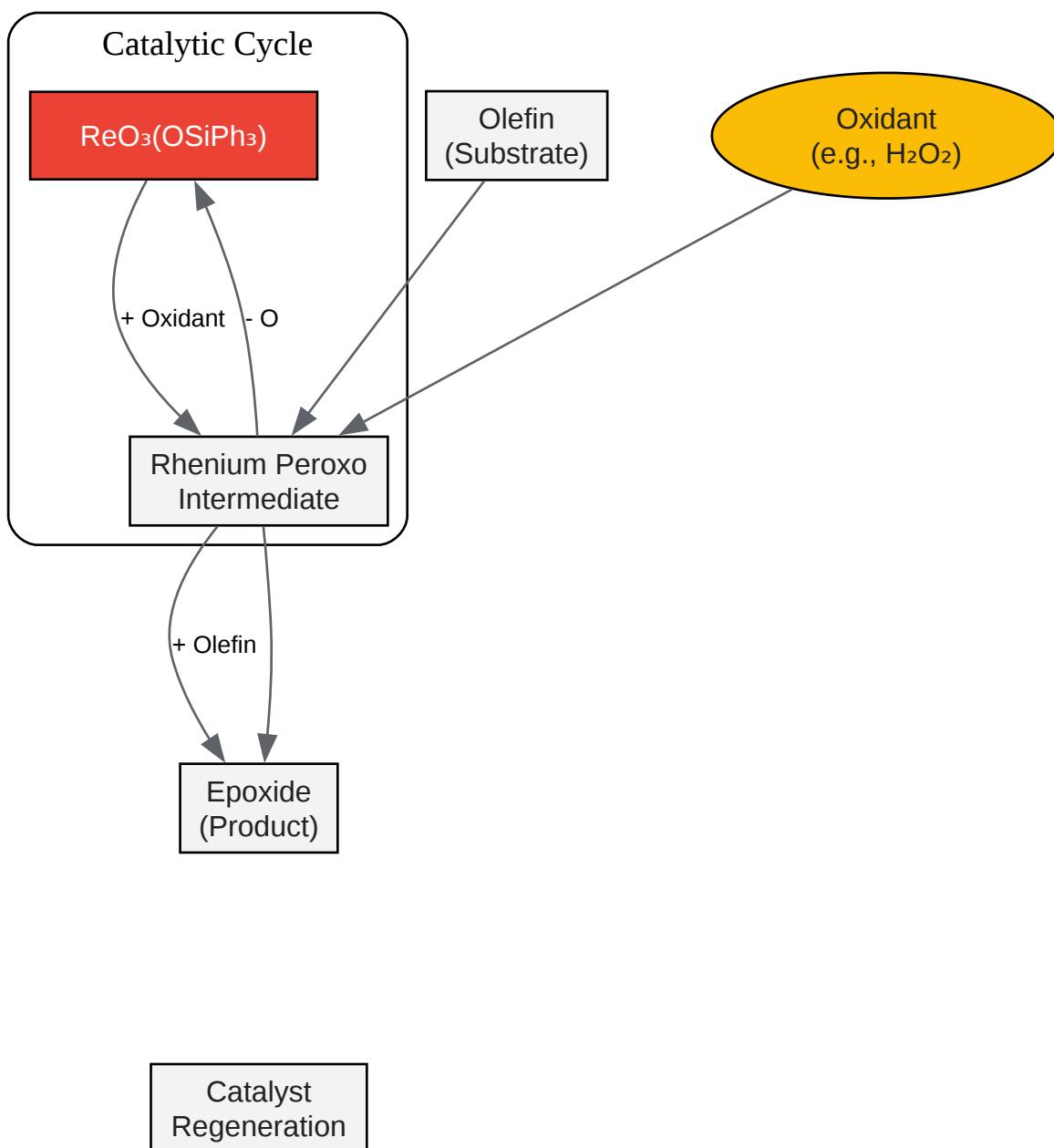


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A generalized workflow for the synthesis of **trioxo(triphenylsilyloxy)rhenium(VII)**.

Catalytic Application: Olefin Epoxidation

Trioxo(alkoxy)rhenium(VII) complexes are known to be catalysts for various organic transformations, including olefin epoxidation. The following diagram illustrates a simplified catalytic cycle for this process.



A simplified catalytic cycle for olefin epoxidation using a Re(VII) catalyst.

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) remains a compound of significant interest due to its catalytic potential. While the absence of a detailed public crystal structure limits a complete understanding of its solid-state arrangement, the available information on its synthesis and spectroscopic properties provides a strong basis for its further investigation and application in

chemical research. Future work to obtain and publish the full crystallographic data for this compound would be a valuable contribution to the field of organometallic chemistry.

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